2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C11H11N3OS3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H11N3OS3/c12-9(15)7-17-11-14-13-10(18-11)16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) |
InChI Key |
UNBHXMUBPBADDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
Hydrazine hydrate reacts with carbon disulfide in an aqueous sodium hydroxide solution to form 2,5-dimercapto-1,3,4-thiadiazole (1 ). This intermediate exhibits two reactive sulfhydryl groups at positions 2 and 5, enabling subsequent functionalization:
Key reaction parameters :
Introduction of the Benzylsulfanyl Group
Selective substitution at the 5-position of the thiadiazole ring is achieved through nucleophilic aromatic substitution (SNAr) or alkylation.
Alkylation with Benzyl Halides
The 5-mercapto group reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base:
Optimized conditions :
-
Molar ratio: 1:1.2 (thiadiazole:benzyl bromide)
-
Temperature: 60–70°C
-
Reaction time: 4–6 hours
Functionalization with the Acetamide Moiety
The remaining 2-mercapto group undergoes alkylation with chloroacetamide to install the acetamide side chain.
Nucleophilic Substitution
5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol reacts with chloroacetamide in ethanol under reflux:
Critical parameters :
-
Base: Triethylamine (2 equivalents)
-
Solvent: Anhydrous ethanol
-
Reaction time: 8–12 hours
Alternative Synthetic Routes
One-Pot Synthesis
A patent-pending method (WO2022055467A1) describes a single-step approach using prefunctionalized building blocks:
Advantages :
Characterization and Quality Control
Synthetic products are validated using spectroscopic and chromatographic techniques:
Spectroscopic Data
Purity Assessment
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance yield and safety:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 12 h | 45 min |
| Space-time yield | 0.8 kg/m³/h | 5.2 kg/m³/h |
| Impurity profile | <2% | <0.5% |
Key innovation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise alkylation | 72 | 98 | Moderate |
| One-pot synthesis | 82 | 99 | High |
| Flow chemistry | 88 | 99.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating diseases like Alzheimer’s.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to structurally related 1,3,4-thiadiazole derivatives (Table 1), focusing on substituent variations and their impact on properties.
Table 1: Structural Analogues and Key Properties
Key Observations :
- Yield : Compounds with benzylsulfanyl groups (e.g., 5h, 5m) exhibit higher yields (85–88%) compared to chlorobenzyl derivatives (5j: 82%), likely due to steric and electronic stabilization during synthesis .
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 5j: 138–140°C) have higher melting points than benzylsulfanyl analogues (133–136°C), correlating with increased crystallinity .
- Solubility : Methoxy (5m) and sulfamoyl () substituents improve aqueous solubility, whereas halogenated or bulky groups (5j, 5h) enhance lipid solubility .
Anti-inflammatory Activity :
Enzyme Inhibition :
- Acetazolamide-like Activity : The sulfamoyl derivative () mimics acetazolamide’s carbonic anhydrase inhibition but with reduced potency, likely due to steric hindrance from the benzylsulfanyl group .
- LOX and Cholinesterase Inhibition: Phenoxy-substituted analogues (5h, 5j) show moderate LOX inhibition (IC₅₀ ~10–20 µM), while indole-containing derivatives () exhibit superior α-glucosidase inhibition (IC₅₀ <5 µM) due to enhanced π-stacking .
Structural and Crystallographic Insights
- Planarity : The thiadiazole core in the target compound adopts a nearly planar conformation (RMS deviation: 0.082 Å), facilitating stacking interactions in crystal lattices .
- Hypervalent Interactions : A syn-orientation between the thiadiazole sulfur and acetamide oxygen (S···O distance: 2.625–2.628 Å) stabilizes the molecular conformation .
- Comparison : Derivatives with oxadiazole rings (e.g., ) exhibit less planarity (dihedral angles >40°), reducing stacking efficiency .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse pharmacological properties. The structural characteristics of this compound, particularly the thiadiazole ring and the sulfanyl groups, contribute to its potential biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 414.56 g/mol. The compound features a unique combination of a thiadiazole ring , a benzylsulfanyl group , and an acetamide moiety , which are known to enhance its biological interactions.
| Component | Structure Highlights | Biological Relevance |
|---|---|---|
| Thiadiazole Ring | Contains sulfur and nitrogen atoms | Known for antimicrobial and anticancer activities |
| Benzylsulfanyl Group | Aromatic system enhances reactivity | Potential for enzyme inhibition |
| Acetamide Moiety | Provides stability and solubility | Facilitates interaction with biological targets |
Antimicrobial Properties
The thiadiazole derivatives are recognized for their antimicrobial activities. Research indicates that compounds containing the thiadiazole moiety can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives similar to this compound have demonstrated moderate to strong antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines including HeLa and MCF-7. These studies utilized flow cytometry to assess apoptotic cell death induced by these compounds . The IC50 values for some derivatives were notably lower than those for established chemotherapeutics like sorafenib.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The thiadiazole ring can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Metal Ion Chelation : The hydrazide functionality may chelate metal ions which are crucial for various biological processes.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties by scavenging free radicals .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Escherichia coli and Klebsiella pneumoniae .
Study 2: Cytotoxicity Against Cancer Cells
In vitro cytotoxicity tests revealed that certain derivatives exhibited IC50 values below 1 µM against HeLa cells. These findings suggest that modifications on the benzyl or acetamide groups could enhance the anticancer activity of the parent compound .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves a multi-step process, including heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation. Critical parameters include:
- Reaction Solvents : Benzene (toxic; requires careful handling) or dimethylformamide (polar aprotic solvent for better solubility) .
- Reagents : Use of piperidine (2 equivalents) for nucleophilic substitution at room temperature, followed by reflux (8 hours) to ensure completion .
- Purification : Recrystallization from hexane yields 87% pure product. TLC (chloroform:methanol, 7:3) monitors reaction progress .
Q. Which structural characterization techniques are essential for confirming the compound’s identity?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and hypervalent S···O interactions (2.625–2.628 Å), confirming planar thiadiazole-acetamide geometry .
- NMR Spectroscopy : ¹H NMR identifies methylene protons (δ 3.85–4.20 ppm) and aromatic resonances. ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 458.6 g/mol for analogs) .
Q. What biological activities are associated with 1,3,4-thiadiazole derivatives like this compound?
- Methodological Answer : Thiadiazoles exhibit:
- Anticonvulsant Activity : Via modulation of ion channels (e.g., acetazolamide analogs) .
- Enzyme Inhibition : Screening against lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE) using spectrophotometric assays (IC₅₀ values reported for analogs) .
- Antimicrobial Potential : Structure-activity relationships (SAR) suggest substituents like benzylsulfanyl enhance membrane penetration .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer :
- Reaction Optimization : Use continuous flow chemistry for scalable production. Adjust pH (~8–9) with K₂CO₃ to minimize side reactions .
- Solvent Alternatives : Replace benzene with safer solvents (e.g., toluene or acetone) without compromising yield .
- Temperature Control : Reflux at 80–90°C ensures complete alkylation while avoiding thermal degradation .
Q. What molecular interactions drive its biological activity?
- Methodological Answer :
- Target Binding : The thiadiazole ring acts as a pyrimidine bioisostere, enabling interactions with nucleic acids (e.g., DNA minor groove) or enzyme active sites (e.g., carbonic anhydrase) .
- Hydrogen Bonding : N-H···N interactions (2.8–3.0 Å) stabilize dimer formation in the crystal lattice, which may mimic protein-binding motifs .
- Hydrophobic Effects : Benzylsulfanyl groups enhance lipophilicity, critical for blood-brain barrier penetration in anticonvulsant studies .
Q. How should researchers address contradictions in biological activity data?
- Methodological Answer :
- Cross-Validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., acetazolamide for enzyme inhibition) .
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
- SAR Studies : Compare analogs (e.g., fluorophenyl vs. methylphenyl substituents) to isolate structural determinants of activity .
Q. What solvent safety considerations apply to its synthesis?
- Methodological Answer :
- Benzene Substitution : Replace with less toxic solvents (e.g., ethyl acetate or DCM) while verifying compatibility via TLC monitoring .
- Waste Management : Neutralize acidic/byproduct streams with NaOH before disposal .
- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of thiol intermediates during alkylation .
Q. Can computational modeling predict its reactivity or target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to carbonic anhydrase (PDB ID: 1CAM). Focus on sulfanyl groups’ affinity for Zn²⁺ in the active site .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for derivatization .
- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to guide crystallization trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
